Upadacitinib

描述

Upadacitinib is a selective Janus kinase (JAK) inhibitor used primarily for the treatment of various inflammatory diseases. It is an oral medication that has shown efficacy in treating conditions such as rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, Crohn’s disease, ankylosing spondylitis, and axial spondyloarthritis . This compound works by blocking the action of enzymes called Janus kinases, which are involved in the inflammatory processes .

作用机制

乌帕替尼通过选择性抑制Janus激酶1 (JAK1) 来发挥作用。这种抑制阻止了下游效应蛋白的磷酸化,进而抑制了参与炎症的细胞因子信号通路。 通过阻断这些通路,乌帕替尼可以减少炎症并缓解与炎症性疾病相关的症状 .

类似化合物:

菲戈替尼: 另一种选择性JAK1抑制剂,用于类似适应症。

托法替尼: 一种泛JAK抑制剂,靶向多个JAK亚型。

巴瑞替尼: 一种选择性JAK1和JAK2抑制剂

乌帕替尼的独特性: 乌帕替尼在其对JAK1的高度选择性方面是独一无二的,这可能导致与选择性较低的JAK抑制剂相比,具有更良好的安全性。 这种选择性允许有效地抑制炎症通路,同时可能具有较少的副作用 .

准备方法

合成路线和反应条件: 乌帕替尼的合成涉及多个步骤,包括形成其核心结构和引入官能团。其合成中的一个关键步骤是咪唑并[1,2-a]吡咯并[2,3-e]吡嗪核的形成。 这通常通过一系列环化反应来实现 .

工业生产方法: 乌帕替尼的工业生产涉及优化合成路线,以确保高收率和纯度。这包括使用特定的催化剂和反应条件来促进所需产物的形成。 该工艺还包括纯化步骤,如结晶,以获得纯形式的乌帕替尼 .

化学反应分析

反应类型: 乌帕替尼经历各种化学反应,包括:

还原: 该反应涉及添加氢或去除氧。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 常用试剂包括在钯催化剂存在下的氢气。

取代: 常用试剂包括卤素和亲核试剂

形成的主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化反应可能会产生酮或醛,而还原反应可能会产生醇 .

科学研究应用

乌帕替尼具有广泛的科学研究应用,包括:

化学: 用作模型化合物,研究JAK抑制对各种化学途径的影响。

生物学: 用于研究JAK酶在细胞过程和炎症中的作用。

医学: 用于临床试验,评估其在治疗各种炎症性疾病方面的疗效和安全性。

工业: 用于开发针对JAK酶的新型治疗剂

相似化合物的比较

Filgotinib: Another selective JAK1 inhibitor used for similar indications.

Tofacitinib: A pan-JAK inhibitor that targets multiple JAK isoforms.

Baricitinib: A selective JAK1 and JAK2 inhibitor

Uniqueness of Upadacitinib: this compound is unique in its high selectivity for JAK1, which may result in a more favorable safety profile compared to less selective JAK inhibitors. This selectivity allows for effective inhibition of inflammatory pathways with potentially fewer side effects .

生物活性

Upadacitinib is a selective Janus kinase (JAK) inhibitor primarily targeting JAK1, which plays a crucial role in the signaling pathways of various cytokines involved in inflammation. Approved for multiple chronic inflammatory conditions, including rheumatoid arthritis, atopic dermatitis, and psoriatic arthritis, this compound's biological activity is characterized by its ability to inhibit cytokine signaling through reversible binding to JAK1.

This compound functions as an adenosine triphosphate (ATP)-competitive JAK inhibitor , effectively blocking the phosphorylation of downstream effector proteins. This inhibition prevents the formation of signal transducer and activator of transcription (STAT) dimers, which are essential for the translocation to the nucleus and subsequent gene transcription related to inflammatory responses. The selectivity profile of this compound shows significantly greater potency against JAK1 compared to other JAK isoforms:

| JAK Isoform | IC50 (μM) | Selectivity Ratio |

|---|---|---|

| JAK1 | 0.043 | - |

| JAK2 | 0.12 | >40-fold |

| JAK3 | 2.3 | 130-fold |

| TYK2 | 4.7 | 190-fold |

These values indicate that this compound is more than 40 times more selective for JAK1 than for JAK2, making it a potent option for targeting inflammatory pathways without significantly affecting other JAK-mediated processes .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound has been well-studied, demonstrating consistent absorption across different patient populations. After a single dose of 15 mg, the mean area under the curve (AUC) was found to be higher in patients with varying degrees of renal impairment compared to those with normal renal function. The maximum plasma concentration () remained similar across these groups .

Pharmacodynamic analyses indicate that this compound effectively inhibits IL-6-induced pSTAT3 and IL-7-induced pSTAT5 signaling pathways, with a potency ratio favoring IL-6 inhibition . The time course of these effects aligns with plasma concentration levels, suggesting a direct relationship between drug exposure and therapeutic efficacy.

Atopic Dermatitis

In clinical trials such as the Measure Up 1 and Measure Up 2 , this compound demonstrated significant efficacy in patients with moderate to severe atopic dermatitis. At week 52, approximately 82% of patients on the 15 mg dose achieved a 75% improvement in the Eczema Area and Severity Index (EASI), while 84% on the 30 mg dose reached similar outcomes . A meta-analysis further confirmed these findings, showing that treatment with this compound resulted in substantial improvements in pruritus and overall disease severity compared to placebo .

Rheumatoid Arthritis

In the SELECT clinical trial program for rheumatoid arthritis, this compound was shown to be superior to adalimumab and placebo in achieving significant improvements in American College of Rheumatology (ACR) response criteria . Patients treated with this compound exhibited notable reductions in disease activity scores and improvements in quality of life measures.

Safety Profile

The safety profile of this compound has been generally favorable across various studies. Treatment-emergent adverse events (TEAEs) were reported but predominantly mild and manageable. In long-term studies, discontinuation rates due to adverse effects were low, indicating that this compound can be safely administered over extended periods .

属性

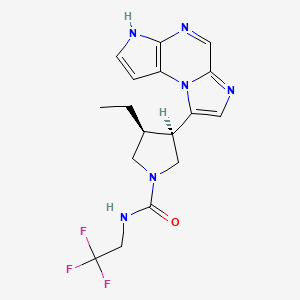

IUPAC Name |

(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQFJHHDOKWSHR-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027919 | |

| Record name | Upadacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease that involves the interplay of several mediators, including the immune cells (mainly T- and B-lymphocytes) and pro-inflammatory cytokines, such as the tumour necrosis factor (TNF), transforming growth factor (TGF), and interleukin 6 (IL-6). The Janus Kinase (JAK) family plays an essential role in the normal physiological functions (such as erythropoiesis), but also the signalling of pro-inflammatory cytokines that are implicated in many immune-mediated diseases. The JAK family consists of four isoforms (JAK1, JAK2, JAK3, and Tyrosine Kinase 2) that each interacts with different cytokine receptors and uniquely associates with the intracellular domains of Type I/II cytokine receptors. JAK1 is primarily involved in the signalling transduction pathways of IL-6, IFN and the common γ -chain cytokines, including IL-2 and IL-15. IL-6 has been closely studied in particular, as it is a major cytokine involved in B- and T-cell differentiation and the acute phase response in inflammation. Upon interaction of cytokines with their cytokine receptors, the JAKs mediate the JAK-STAT signal transduction pathway in response to receptor activation. JAKs are tyrosine kinases that cause phosphorylation of several proteins, including cytokine receptors and JAKs themselves. Phosphorylation of JAKs promotes the phosphorylation and activation of the signalling molecules called STATs, leading to their nuclear translocation, binding to DNA promoters, and target gene transcription. JAK1-mediated signalling pathways ultimately promote pro-inflammatory events, such as increased proliferation and survival of immune cells, T cell differentiation, and macrophage activation. Upadacitinib is a selective JAK1 inhibitor that has a negligible effect on JAK3, leading to an improved drug safety profile. Upadacitinib blocks the cellular processes that contribute to the inflammatory conditions in rheumatoid arthritis. In human leukocytes cellular assays, upadacitinib inhibited JAK1/3-induced phosphorylation of STAT3/5 mediated by IL-6/7. | |

| Record name | Upadacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1310726-60-3 | |

| Record name | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310726-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Upadacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310726603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Upadacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Upadacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UPADACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RA0KN46E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

16-19 | |

| Record name | Upadacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。